(4-nitrophenyl) (3-phenyloxiran-2-yl)methyl Carbonate (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl Carbonate Cytochrome P450 metabolites of arachidonic acid, such as 11-EpETrE and 14-EpETrE have been identified as endothelium derived hyperpolarizing factors with vasodilator activity. Soluble epoxide hydrolase (sEH) catalyzes the conversion of EpETrEs to the corresponding DiHETrEs thereby diminishing their activity. Inhibitors of sEH may therefore have clinical utility for treating hypertension and systemic inflammation. S-NEPC is a colorimetric substrate used to measure sEH activity. It also is a substrate for Glutathione S-transferase, microsomal epoxide hydrolase and porcine liver carboxylesterase. Hydrolysis of S-NEPC by sEH yields 4-nitrophenol which can be quantified spectrophotometrically at 405 nm. S-NEPC is adaptable for use in 96-well microwell plate readers.
Brand Name: Vulcanchem
CAS No.: 147349-28-8
VCID: VC21167590
InChI: InChI=1S/C16H13NO6/c18-16(22-13-8-6-12(7-9-13)17(19)20)21-10-14-15(23-14)11-4-2-1-3-5-11/h1-9,14-15H,10H2
SMILES: C1=CC=C(C=C1)C2C(O2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C16H13NO6
Molecular Weight: 315.28 g/mol

(4-nitrophenyl) (3-phenyloxiran-2-yl)methyl Carbonate

CAS No.: 147349-28-8

Cat. No.: VC21167590

Molecular Formula: C16H13NO6

Molecular Weight: 315.28 g/mol

* For research use only. Not for human or veterinary use.

(4-nitrophenyl) (3-phenyloxiran-2-yl)methyl Carbonate - 147349-28-8

Specification

Description Cytochrome P450 metabolites of arachidonic acid, such as 11-EpETrE and 14-EpETrE have been identified as endothelium derived hyperpolarizing factors with vasodilator activity. Soluble epoxide hydrolase (sEH) catalyzes the conversion of EpETrEs to the corresponding DiHETrEs thereby diminishing their activity. Inhibitors of sEH may therefore have clinical utility for treating hypertension and systemic inflammation. S-NEPC is a colorimetric substrate used to measure sEH activity. It also is a substrate for Glutathione S-transferase, microsomal epoxide hydrolase and porcine liver carboxylesterase. Hydrolysis of S-NEPC by sEH yields 4-nitrophenol which can be quantified spectrophotometrically at 405 nm. S-NEPC is adaptable for use in 96-well microwell plate readers.
CAS No. 147349-28-8
Molecular Formula C16H13NO6
Molecular Weight 315.28 g/mol
IUPAC Name (4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate
Standard InChI InChI=1S/C16H13NO6/c18-16(22-13-8-6-12(7-9-13)17(19)20)21-10-14-15(23-14)11-4-2-1-3-5-11/h1-9,14-15H,10H2
Standard InChI Key NIEXHSMFFPOGRX-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@H]2[C@@H](O2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
SMILES C1=CC=C(C=C1)C2C(O2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)C2C(O2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Appearance Assay:≥98%A crystalline solid

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